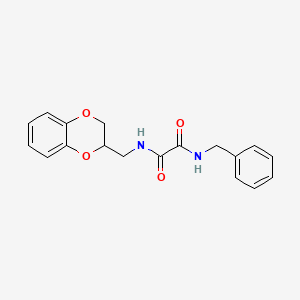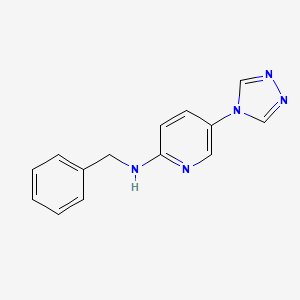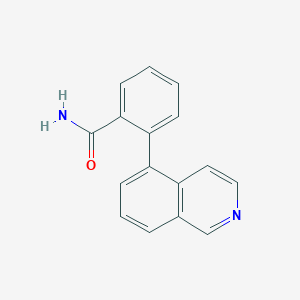![molecular formula C23H18N2O6 B3939139 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B3939139.png)
1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate
Übersicht
Beschreibung
1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate, also known as MPOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPOB is a member of the family of 3-[(3-nitrobenzoyl)amino]benzoate compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. In
Wissenschaftliche Forschungsanwendungen
1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has been studied for its potential applications in a variety of scientific research fields, including cancer research, inflammation research, and microbial research. In cancer research, 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In inflammation research, 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has been shown to reduce the production of inflammatory cytokines, which are involved in the development of many chronic inflammatory diseases. In microbial research, 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and bacterial infection. 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell growth and survival. In addition, 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has been shown to disrupt the bacterial cell membrane, leading to bacterial cell death.
Biochemical and Physiological Effects:
1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antibacterial effects. 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of many chronic inflammatory diseases. 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has also been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In addition, 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate has several advantages for use in scientific research, including its high purity and well-characterized chemical structure. 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate is also relatively easy to synthesize, which allows for large-scale production for use in experiments. However, there are also some limitations to the use of 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate in lab experiments. For example, 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate can be toxic to some cell types at high concentrations, which can limit its use in certain experiments. In addition, 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate can be difficult to solubilize in certain solvents, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate research, including the development of more potent and selective analogs of 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate for use in cancer and inflammation research. In addition, the mechanism of action of 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate needs to be further elucidated to better understand its effects on cancer cells, inflammation, and bacterial infection. Furthermore, the potential use of 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate in combination with other drugs or therapies needs to be explored to determine its potential as a combination therapy for cancer and other diseases. Finally, the development of novel delivery systems for 1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate, such as nanoparticles or liposomes, could improve its efficacy and reduce its toxicity for use in future experiments.
Eigenschaften
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 3-[(3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-15(21(26)16-7-3-2-4-8-16)31-23(28)18-10-5-11-19(13-18)24-22(27)17-9-6-12-20(14-17)25(29)30/h2-15H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUMQTNHPNSYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1-phenylpropan-2-yl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(benzoylamino)-N-(1-{[(3-methoxyphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B3939062.png)
![2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3939066.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B3939069.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3939072.png)
![1-(4-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939079.png)


![N-[(1-phenylcyclopentyl)methyl]-2-(1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B3939094.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B3939108.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939123.png)
![6-amino-4-[4-(diethylamino)phenyl]-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939133.png)

